6-Aminoindolin-2-one (CAS 150544-04-0) is a substituted oxindole, a heterocyclic chemical scaffold recognized for its utility in medicinal chemistry. Its primary procurement value lies in its role as a structurally specific, non-interchangeable building block for synthesizing a range of protein kinase inhibitors. [1] The indolin-2-one core is central to the molecular architecture of many approved drugs and clinical candidates, where it often serves to anchor the molecule within the ATP binding site of the target kinase. [REFS-2, REFS-3] The precise placement of the amino group at the 6-position is a key determinant for the regiochemistry of subsequent reactions, making this specific isomer essential for accessing particular classes of therapeutic agents.
In the synthesis of targeted therapeutics, positional isomerism dictates biological activity. Substituting 6-Aminoindolin-2-one with its 5-amino or 7-amino analogs is not a viable cost-saving or supply-chain simplification strategy; it results in the synthesis of entirely different molecules with distinct biological profiles and intellectual property landscapes. For example, in the synthesis of the multi-kinase inhibitor Sunitinib, the core structure is derived from the condensation of a pyrrole aldehyde with a fluorinated oxindole. [1] While Sunitinib itself uses a 5-fluorooxindole, many related and next-generation inhibitors require specific connectivity points for side chains or solubilizing groups that only the 6-amino isomer can provide. [2] This structural rigidity makes CAS 150544-04-0 a mandatory precursor for specific, patented synthetic routes, where isomeric impurities could lead to significant downstream purification challenges and the generation of undesired, biologically active side products.
The primary procurement driver for 6-Aminoindolin-2-one is its mandated use as a precursor for specific classes of kinase inhibitors where the amine's position is non-negotiable for achieving the target molecule's final architecture and biological function. For example, the development of potent Checkpoint Kinase 1 (Chek1) inhibitors demonstrated that substitution at the C6 position of the indolinone core was critical for optimizing potency by accessing a key hydrophobic pocket in the enzyme's active site. [1] In this context, using the 5-amino or 7-amino isomers would prevent the necessary synthetic vector from being installed at the correct position, failing to produce the desired high-affinity inhibitor.
| Evidence Dimension | Structural requirement for target molecule synthesis |
| Target Compound Data | Required for C6-functionalization to access key binding pockets (e.g., Chek1 inhibitors). |
| Comparator Or Baseline | 5-Aminoindolin-2-one or 7-Aminoindolin-2-one, which provide incorrect connectivity for C6-functionalization. |
| Quantified Difference | Qualitatively absolute; comparators cannot be used to synthesize the target C6-substituted molecules. |
| Conditions | Synthesis of optimized, potent kinase inhibitors as described in medicinal chemistry literature. |
This structural necessity makes 6-Aminoindolin-2-one the only viable starting material for specific patented drug candidates, eliminating the possibility of isomeric substitution.
A key processability advantage is the compound's accessibility via well-established and high-yielding reduction of its nitro-analogue, 6-nitroindolin-2-one. Standard reduction conditions, such as using stannous chloride (SnCl2) in acidic media, are highly effective for converting nitroquinolines to aminoquinolines without cleaving other sensitive groups like halogens, a reaction pattern applicable to the indolinone core. [1] This provides a reliable and scalable route for production. In contrast, direct amination or synthesis of other isomers can sometimes involve more complex, lower-yielding, or less scalable synthetic strategies. The availability of a robust synthesis from a common nitro-aromatic precursor is a significant factor for ensuring consistent supply and cost-effectiveness in a procurement context.
| Evidence Dimension | Synthetic Accessibility & Yield |
| Target Compound Data | Routinely synthesized by high-yield reduction of the corresponding 6-nitro derivative. |
| Comparator Or Baseline | More complex or lower-yielding routes required for other functionalized indolinones. |
| Quantified Difference | Reduction of nitro-aromatics with SnCl2 is a standard, often quantitative transformation, ensuring a reliable manufacturing process. |
| Conditions | Standard laboratory and industrial reduction conditions (e.g., SnCl2/HCl). |
A reliable, high-yield synthesis route from a readily available precursor ensures better scalability and cost control for buyers procuring this intermediate for multi-kilogram campaigns.
In the synthesis of Active Pharmaceutical Ingredients (APIs) like Sunitinib, the chemical purity of intermediates is paramount for achieving high yields and meeting stringent regulatory standards. [1] The final condensation step to form the Sunitinib base is sensitive to impurities in the oxindole starting material. Procuring high-purity 6-Aminoindolin-2-one (e.g., >99% by HPLC) is essential to prevent side reactions and ensure reproducible yields in subsequent coupling or condensation steps. Isomeric impurities or residual reagents from a less-defined synthesis can lead to the formation of difficult-to-remove related substances, complicating purification and potentially compromising the final API's quality. [2]
| Evidence Dimension | Purity Requirement for API Synthesis |
| Target Compound Data | High purity (>99%) is required to ensure high yield (>91%) and purity (>99.7%) of the final API product. |
| Comparator Or Baseline | Lower-purity or isomerically-contaminated material. |
| Quantified Difference | Use of lower-purity starting materials can drastically reduce yield and final product purity, increasing production costs. |
| Conditions | Industrial-scale synthesis of kinase inhibitors like Sunitinib and its analogs. |
Specifying high-purity 6-Aminoindolin-2-one de-risks the manufacturing process by ensuring batch-to-batch consistency and minimizing costly purification steps for the final product.
This compound is the designated starting material for research programs developing novel kinase inhibitors that require functionalization at the 6-position of the indolinone core. This is particularly relevant for targeting enzymes where interaction with a specific hydrophobic pocket, accessible only via the C6-vector, is key to achieving high potency and selectivity. [1]
In process chemistry and contract manufacturing, 6-Aminoindolin-2-one serves as a non-substitutable intermediate for specific, patented synthetic routes. Its defined structure is essential for subsequent transformations where the 6-amino group is diazotized or used as a handle for cross-coupling reactions to build complex molecular architectures.
High-purity 6-Aminoindolin-2-one is required for the synthesis of analytical reference standards and potential impurities for APIs that use a C6-substituted indolinone core. This application supports quality control and regulatory filings in pharmaceutical development, where the purity of the starting material directly impacts the impurity profile of the final drug substance. [2]